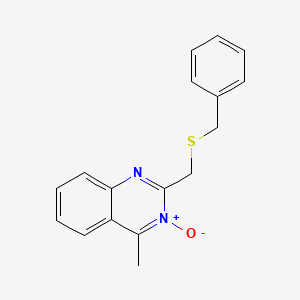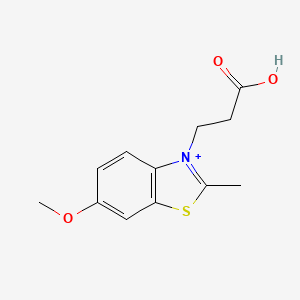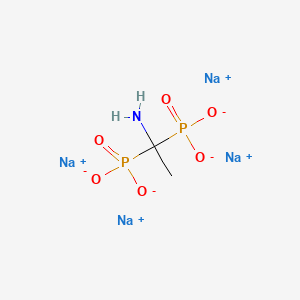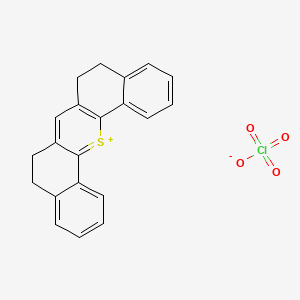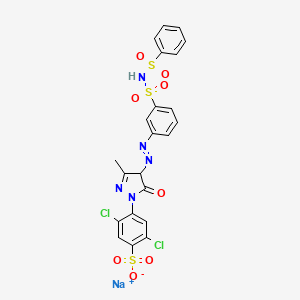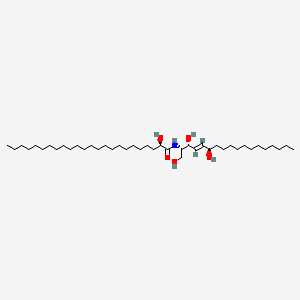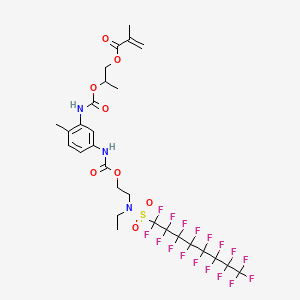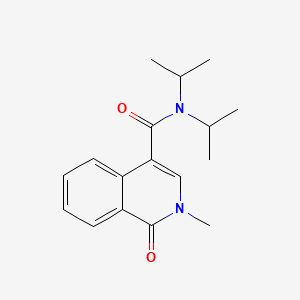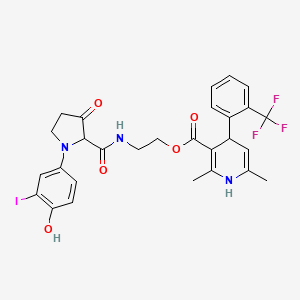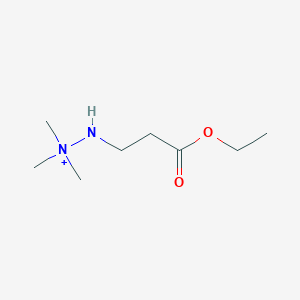
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 278-461-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
準備方法
Starting Material Selection: Choosing appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to facilitate the reaction.
Catalysts and Reagents: Using specific catalysts and reagents to drive the reaction towards the desired product.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
EINECS 278-461-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .
科学的研究の応用
EINECS 278-461-4 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of EINECS 278-461-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile .
類似化合物との比較
EINECS 278-461-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. Some examples of similar compounds are:
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: (EINECS 243-463-6)
Other naphthalene derivatives: with similar functional groups.
特性
CAS番号 |
76431-30-6 |
|---|---|
分子式 |
C11H14Cl3NO4S3 |
分子量 |
426.8 g/mol |
IUPAC名 |
1-[(2R)-2-ethylsulfanylcarbothioylsulfanyl-4-oxoazetidin-3-yl]ethyl 2,2,2-trichloroethyl carbonate |
InChI |
InChI=1S/C11H14Cl3NO4S3/c1-3-21-10(20)22-8-6(7(16)15-8)5(2)19-9(17)18-4-11(12,13)14/h5-6,8H,3-4H2,1-2H3,(H,15,16)/t5?,6?,8-/m1/s1 |
InChIキー |
BYNCJUAQLFUBLA-NPWHJSNTSA-N |
異性体SMILES |
CCSC(=S)S[C@@H]1C(C(=O)N1)C(C)OC(=O)OCC(Cl)(Cl)Cl |
正規SMILES |
CCSC(=S)SC1C(C(=O)N1)C(C)OC(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


